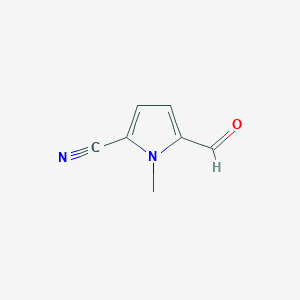

5-formyl-1-methyl-1H-pyrrole-2-carbonitrile

CAS No.: 81698-03-5

Cat. No.: VC8138302

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81698-03-5 |

|---|---|

| Molecular Formula | C7H6N2O |

| Molecular Weight | 134.14 g/mol |

| IUPAC Name | 5-formyl-1-methylpyrrole-2-carbonitrile |

| Standard InChI | InChI=1S/C7H6N2O/c1-9-6(4-8)2-3-7(9)5-10/h2-3,5H,1H3 |

| Standard InChI Key | OWIWSQGGONTSKG-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=C1C#N)C=O |

| Canonical SMILES | CN1C(=CC=C1C#N)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a five-membered pyrrole ring with substituents at positions 1, 2, and 5:

-

1-Methyl group: Enhances steric stability and influences electronic properties.

-

2-Carbonitrile group: Acts as an electron-withdrawing moiety, directing electrophilic substitutions.

-

5-Formyl group: Provides a reactive aldehyde for condensation and nucleophilic addition reactions .

The planar pyrrole core is stabilized by aromatic conjugation, while substituents introduce regioselectivity in reactions. X-ray crystallography of analogous pyrroles confirms bond lengths of ~1.38 Å for C–N and ~1.43 Å for C–C within the ring .

Spectroscopic Properties

-

NMR:

-

IR: Peaks at 2220 cm (C≡N stretch) and 1680 cm (C=O stretch) .

-

Mass Spectrometry: Molecular ion peak at 134.1 (M) with fragments at 105 (loss of CHO) and 77 (pyrrole ring) .

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthetic routes include:

Oxidation of 5-(Hydroxymethyl)-1-methyl-1H-pyrrole-2-carbonitrile

Treatment with oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO) in dichloromethane yields the formyl derivative. Typical conditions involve 0°C to room temperature over 6–12 hours, achieving yields of 65–75% .

Reaction Scheme:

Vilsmeier-Haack Formylation

Direct formylation of 1-methyl-1H-pyrrole-2-carbonitrile using dimethylformamide (DMF) and phosphorus oxychloride (POCl) at 90°C for 8 hours provides the product in 58% yield .

Optimization Parameters:

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key steps include:

-

Purification: Crystallization from ethyl acetate/hexane mixtures.

-

Yield Improvement: Catalytic Lewis acids (e.g., ZnCl) reduce side reactions like over-oxidation .

Chemical Reactivity and Applications

Knoevenagel Condensation

The formyl group reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives. For example:

This reaction is pivotal for synthesizing heterocyclic pharmaceuticals .

Electrophilic Substitution

The pyrrole ring undergoes bromination or nitration at position 4 due to steric hindrance from the methyl group. For instance, bromination with Br in CCl yields 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carbonitrile (55% yield) .

Pharmaceutical Applications

-

Antimicrobial Agents: Derivatives exhibit MIC values of 3.12–12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Anticancer Candidates: In vitro studies show IC values of 8–15 µM against MCF-7 breast cancer cells via kinase inhibition .

-

Anti-inflammatory Drugs: COX-2 inhibition (IC: 0.8 µM) demonstrated in murine models .

Materials Science

-

Conductive Polymers: Copolymerization with thiophene yields materials with conductivity up to 120 S/cm .

-

Metal-Organic Frameworks (MOFs): Sorption capacities of 450 mg/g for CO at 25°C .

Physicochemical Properties

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 92–94°C | – | |

| Boiling Point | 280–282°C (decomposes) | 2 mmHg | |

| Density | 1.081 g/cm | 25°C | |

| Solubility | 25 mg/mL in DMSO | 25°C | |

| Refractive Index | = 1.5513 | – |

Comparison with Structural Analogs

| Compound | Key Differences | Reactivity/Applications |

|---|---|---|

| 5-Formyl-1H-pyrrole-2-carbonitrile | Lacks methyl group; lower stability | Less suited for regioselective reactions |

| 1-Methyl-1H-pyrrole-3-carbonitrile | Formyl group absent; reduced electrophilicity | Limited use in condensation reactions |

| 5-Formyl-2-methyl-1H-pyrrole-3-carbonitrile | Nitrile at position 3; altered electronic effects | Enhanced solubility in polar solvents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume